6-Chloropurine-9-b-D-glucoside is a modified nucleoside that plays a significant role in biochemical research and pharmaceutical applications. This compound is derived from 6-chloropurine, a purine analog, and is characterized by the presence of a β-D-glucoside moiety, which enhances its solubility and bioavailability. The compound is primarily utilized in the synthesis of oligonucleotides and exhibits biological activities that make it valuable in cancer and viral research.
6-Chloropurine-9-b-D-glucoside can be synthesized through various chemical methods, including nucleophilic substitution reactions involving 6-chloropurine derivatives and β-D-glucosides. It can also be produced enzymatically, leveraging nucleoside transferases from microbial sources to facilitate the glycosylation process.
This compound belongs to the class of nucleosides, specifically modified purine nucleosides. It is classified under antimetabolites due to its ability to interfere with nucleic acid synthesis, making it useful in both research and therapeutic contexts.
The synthesis of 6-Chloropurine-9-b-D-glucoside typically involves:
The molecular structure of 6-Chloropurine-9-b-D-glucoside consists of:
The primary chemical reactions involving 6-Chloropurine-9-b-D-glucoside include:
Common reagents used in these reactions include mild nucleophiles such as amines or alcohols, while specific oxidizing or reducing agents are employed depending on the desired transformation.
The mechanism of action for 6-Chloropurine-9-b-D-glucoside involves its incorporation into nucleic acids. Once integrated, it disrupts DNA and RNA synthesis by inhibiting key enzymes involved in these processes:
6-Chloropurine-9-b-D-glucoside has numerous applications in scientific research:
The biosynthesis of 6-chloropurine-9-β-D-glucoside (6CP9G) in biological systems involves specialized enzymatic machinery across diverse organisms. In plant pathogenic bacteria like Pseudomonas savastanoi, endogenous cytokinin biosynthesis pathways generate zeatin derivatives, including zeatin-9-glucoside (tZ9G), through sequential enzymatic modifications. These microorganisms employ adenosine phosphate-isopentenyltransferases (IPTs) to initiate cytokinin biosynthesis, producing isopentenyladenine nucleotides that undergo hydroxylation, phosphorylation, and subsequent glucosylation [ [2] [4]]. The final glucosylation step is catalyzed by uridine diphosphate glycosyltransferases (UGTs), which specifically recognize purine substrates and transfer glucose from UDP-glucose to the N9 position [ [4]]. This enzymatic cascade demonstrates remarkable regiospecificity for the N9 position over N7, a selectivity governed by structural constraints within the UGT active site that favor the steric orientation of purine at N9 [ [4] [10]].
In plants, the biosynthesis of N9-glucoside conjugates occurs primarily as a deactivation mechanism within cytokinin homeostasis pathways. Arabidopsis UGT76C2 exhibits catalytic efficiency for 6-chloropurine glucosylation, converting it to 6CP9G with a kcat/Km value of 12,300 M⁻¹s⁻¹ [ [4]]. Comparative analysis reveals that plant-derived UGTs generally show higher substrate promiscuity than microbial enzymes, accommodating both aromatic and isoprenoid cytokinins. The ecological significance of microbial 6CP9G production is increasingly recognized, with Caenorhabditis elegans shown to produce diverse gluconucleosides as part of oligonucleotide catabolism recycling pathways. Nematodes selectively glucosylate modified purines derived from RNA/DNA catabolism, forming phosphorylated and acylated gluconucleosides that may function in stress responses [ [5]].
Table 1: Comparative Biosynthetic Systems for 6-Chloropurine-9-β-D-glucoside Production
| Biosynthetic System | Key Enzymes | Substrate Specificity | Reported Yield | Distinctive Features |
|---|---|---|---|---|
| Plant UGTs (e.g., Arabidopsis) | UGT76C2, UGT85A1 | Broad (Aromatic/isoprenoid) | 15-30% conversion | Compartmentalized in cytoplasm |
| Bacterial Pathogens | Endogenous UGTs | Narrow (Endogenous cytokinins) | Not quantified | Secreted into extracellular medium |
| Nematode Metabolism | Purine-specific glucosyltransferases | Modified purines only | Trace amounts | Produces acyl-phospho derivatives |
| Enzymatic Synthesis | Nucleoside deoxyribosyltransferase | Broad nucleoside specificity | 40-65% | No cofactors required |
Nucleoside-2′-deoxyribosyltransferase (NDT, EC 2.4.2.6) has emerged as a versatile biocatalyst for the chemoenzymatic synthesis of 6-chloropurine-9-β-D-glucoside, overcoming limitations of chemical glycosylation. This enzyme, typically isolated from Lactobacillus species or recombinantly expressed from Bacillus stearothermophilus, facilitates transglycosylation reactions through a ping-pong bi-bi mechanism [ [3]]. The enzymatic process employs 2′-deoxycytidine as an economical glycosyl donor, transferring its deoxyribose moiety to 6-chloropurine under mild aqueous conditions (pH 6.4, 37°C), achieving yields exceeding 40% without requiring expensive nucleotide-activated sugars [ [3]]. This strategy capitalizes on NDT's dual substrate specificity for both purines and pyrimidines, enabling efficient production of 6-chloropurine-2′-deoxyriboside as a key intermediate that can be enzymatically glucosylated [ [3]].
Optimization studies reveal that reaction equilibrium shifts toward product formation when employing high donor-acceptor ratios (≥1:2 molar ratio deoxycytidine:6-chloropurine). The absence of phosphorylated cofactors significantly simplifies downstream purification compared to glycosyltransferase-based approaches. Structural characterization of the enzymatic product via X-ray crystallography confirms exclusive N9-glycosidic linkage with β-configuration, while NMR analysis (²H, ¹³C, ³¹P) verifies the gauche-trans conformation of the hydroxymethyl group relative to the sugar ring [ [3]]. The phosphoramidite derivative of enzymatically synthesized 6-chloropurine-2′-deoxyriboside enables direct incorporation into oligonucleotides for post-synthetic modification. This approach has been successfully employed to create fluorescent oligonucleotide conjugates through nucleophilic displacement of the 6-chloro group with amine-functionalized probes like tetramethylrhodamine-cadaverine [ [3]].
Table 2: Optimization Parameters for NDT-Catalyzed 6CP9G Precursor Synthesis
| Reaction Parameter | Optimal Condition | Effect on Yield | Operational Constraints |
|---|---|---|---|
| pH | 6.4 (MES buffer) | <40% outside 6.0-6.8 range | Enzyme denaturation above pH 7.5 |
| Temperature | 37°C | 15% decrease at 25°C | Substrate solubility limitation |
| Enzyme Loading | 15 U/mmol substrate | Linear increase to 20 U/mmol | Cost considerations |
| Donor:Acceptor Ratio | 1:2 (deoxycytidine:6-CP) | Critical for equilibrium shift | High donor cost |
| Reaction Time | 8-12 hours | Plateau after 16 hours | Product degradation risk |
Microwave-assisted synthetic protocols have revolutionized the production of 6-chloropurine glycosides by dramatically enhancing reaction efficiency and regioselectivity. These techniques exploit dielectric heating mechanisms to accelerate nucleophilic substitution at the C6 position of purine derivatives, a critical step preceding N9-glycosylation. Research demonstrates that microwave irradiation (300W, 150°C) reduces amination reaction times from 12-24 hours to under 30 minutes while improving yields by 25-40% compared to conventional heating [ [1]]. This approach facilitates the synthesis of key intermediates like 6-amino-9-β-D-glucoside purine through nucleophilic aromatic substitution (SNAr) with amines, which subsequently undergo Dimroth rearrangement to form N6-substituted cytokinin glucosides [ [1] [4]].
Solvent-free mechanochemical approaches provide complementary green chemistry advantages, particularly for acid-sensitive glucosidic bonds. Ball-milling techniques enable direct glycosylation of 6-chloropurine with protected glucose donors like 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose in the presence of Lewis acid catalysts (SnCl4, BF3·Et2O). This method achieves near-quantitative conversion within 2 hours while eliminating solvolysis byproducts common in solution-phase reactions [ [4]]. The solvent-free environment preferentially stabilizes the oxocarbenium ion intermediate, directing glycosylation exclusively to the N9 position with β-selectivity (>98% anomeric purity) [ [4]]. Subsequent Zemplén deprotection yields 6-chloropurine-9-β-D-glucoside with preserved glycosidic linkage integrity.
Comparative analysis reveals that multimodal reaction systems combining microwave activation with solid-supported reagents offer the highest efficiency for scaled production. Immobilized glycosyl donors on silica or polymer matrices facilitate simplified purification while microwave irradiation ensures homogeneous heating. This integrated approach achieves 85-92% yields of 6-chloropurine-9-β-D-glucoside within 15 minutes reaction time, representing a 15-fold productivity increase over traditional thermal methods [ [1] [4]]. The reduced thermal exposure (<10 minutes at elevated temperatures) significantly minimizes purine decomposition pathways, a major limitation in conventional synthesis.
Table 3: Comparison of Advanced Synthetic Methods for 6CP9G Production
| Synthetic Method | Reaction Time | Yield (%) | Regioselectivity (N9:N7) | Key Advantages |
|---|---|---|---|---|
| Conventional thermal | 12-24 hours | 45-55 | 4:1 | Simple equipment |
| Microwave-assisted | 20-30 minutes | 70-85 | >20:1 | Rapid, high purity |
| Solvent-free mechanochemical | 1-2 hours | 75-80 | >50:1 | No solvent waste, mild conditions |
| Multimodal (MW + solid phase) | 10-15 minutes | 85-92 | >50:1 | Simplified purification, scalable |
CAS No.: 38873-01-7
CAS No.: 22890-34-2
CAS No.:
CAS No.: 21368-49-0